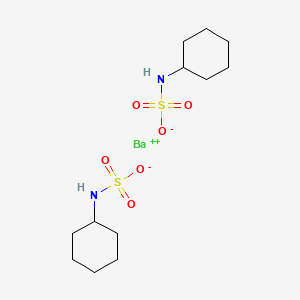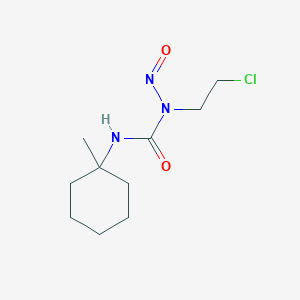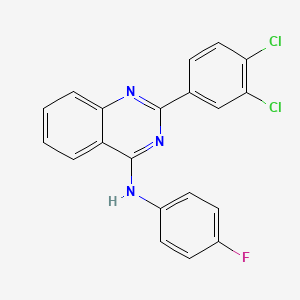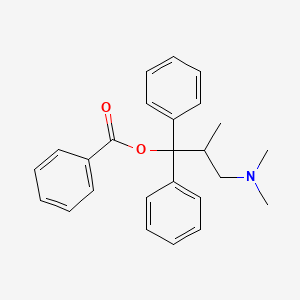
N-(tert-Butoxycarbonyl)-2-fluoro-5-methyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-2-fluoro-5-methyl-L-phenylalanine is a compound used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of phenylalanine, an essential amino acid, and is often used as a building block in the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino group, making it easier to manipulate the molecule in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-2-fluoro-5-methyl-L-phenylalanine typically involves the protection of the amino group of 2-fluoro-5-methyl-L-phenylalanine with a tert-butyloxycarbonyl group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. This method allows for more efficient, versatile, and sustainable production compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-Butoxycarbonyl)-2-fluoro-5-methyl-L-phenylalanine undergoes various types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol.
Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and oxalyl chloride in methanol
Substitution: Various nucleophiles can be used to replace the fluorine atom under appropriate conditions.
Major Products
Applications De Recherche Scientifique
N-(tert-Butoxycarbonyl)-2-fluoro-5-methyl-L-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It serves as a tool for studying the structure-activity relationships of phenylalanine derivatives in biological systems.
Mécanisme D'action
The mechanism of action of N-(tert-Butoxycarbonyl)-2-fluoro-5-methyl-L-phenylalanine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-alaninol
- N-(tert-Butoxycarbonyl)-L-valine
- N-(tert-Butoxycarbonyl)-L-leucine
Uniqueness
N-(tert-Butoxycarbonyl)-2-fluoro-5-methyl-L-phenylalanine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to other Boc-protected amino acids .
Propriétés
Numéro CAS |
923563-59-1 |
|---|---|
Formule moléculaire |
C15H20FNO4 |
Poids moléculaire |
297.32 g/mol |
Nom IUPAC |
(2S)-3-(2-fluoro-5-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20FNO4/c1-9-5-6-11(16)10(7-9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Clé InChI |
RMRQYLYFNLXBHZ-LBPRGKRZSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)F)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=CC(=C(C=C1)F)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 2-[(4-methylphenyl)hydrazono]-](/img/structure/B14166513.png)

![7-(4-Methoxyphenyl)-12,12-dimethyl-3-methylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166521.png)
![1-[(4-Bromophenyl)methyl]pyridin-1-ium](/img/structure/B14166523.png)

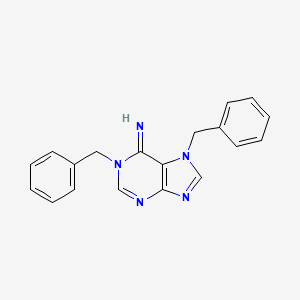
![2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166540.png)

![N-[2-(3,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,4,6-trimethylbenzamide](/img/structure/B14166558.png)
